![molecular formula C7H5ClN2O B3027236 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256806-34-4](/img/structure/B3027236.png)
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Vue d'ensemble
Description
“3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one”, was synthesized through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This method involved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolo[3,4-b]pyridin-5-one core with a chlorine atom attached .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.450±0.06 g/cm3 . Its boiling point is predicted to be 429.3±45.0 °C . The flash point is 213.4±28.7 °C . It is recommended to be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of 7-Substituted Derivatives : Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized through the reaction of 7-hydroxy derivatives with nucleophiles. This process involves a wide range of reactants including active methylene compounds, aromatics, alcohols, and amines, showcasing the compound's versatility in organic synthesis (Goto et al., 1991).
Reactivity Study : A comprehensive study on the synthesis, characterization, and reactivity of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, provides insights into its potential as a building block in organic synthesis. The study includes various analytical techniques and theoretical calculations to understand its stability, reactivity, and applications in non-linear optics and potential pharmaceuticals (Murthy et al., 2017).
Pharmaceutical Research Applications
Antimicrobial and Plant Protection : 6,7-Dihydro-5H-cyclopenta[b] pyridine, closely related to the compound of interest, finds applications in pharmaceuticals, antimicrobials, and plant protection agents. Its synthesis through various routes, especially the acrolein route, demonstrates its significance in the development of new pharmaceuticals and agrochemicals (Fu Chun, 2007).
Kinase Research : The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, highlights its utility as a novel scaffold in kinase research, indicating the potential of similar structures in therapeutic applications (Cheung et al., 2001).
Fluorescent Chemosensors
Fe3+/Fe2+ Sensitivity : New fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione have been synthesized, displaying high selectivity and sensitivity for Fe3+/Fe2+ ions. This application in fluorescent chemosensors, especially in living cell imaging, underscores the compound's potential in bioanalytical chemistry (Maity et al., 2018).
Novel Synthetic Methods
Domino Reactions : A domino reaction involving 3-chlorochromones and electron-rich aminoheterocycles has been developed to synthesize a variety of heterocycles, including pyrazolo[3,4-b]pyridines and pyrrolo[2,3-b]pyridines. These compounds not only exhibit strong fluorescence but also show significant biological activities, demonstrating the utility of such synthetic strategies in creating bioactive molecules (Miliutina et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown inhibitory activity against kinases .
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways could be affected .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is crucial for its biochemical activity, as it modulates the enzyme’s function and affects downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest at the G1/S phase in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, this compound affects the expression of genes involved in apoptosis and cell survival, further highlighting its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation of downstream substrates . This inhibition leads to the suppression of necroptosis and promotes cell survival. Additionally, this compound may also interact with other proteins and enzymes, modulating their activity and influencing various cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is generally stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its degradation products and long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of necroptosis and modulation of cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit necroptosis and promote cell survival without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated and excreted. These metabolic processes affect the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound may also be targeted to specific organelles, such as the mitochondria, where it can influence mitochondrial function and apoptosis. The subcellular distribution of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Propriétés
IUPAC Name |
3-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJFACUGWLVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214919 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-34-4 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256806-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


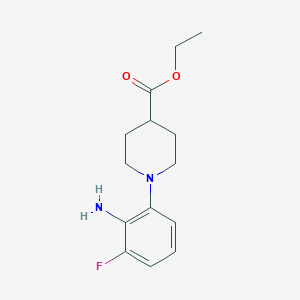
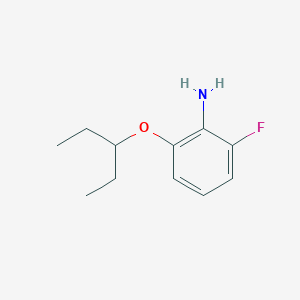
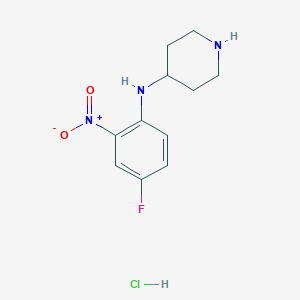
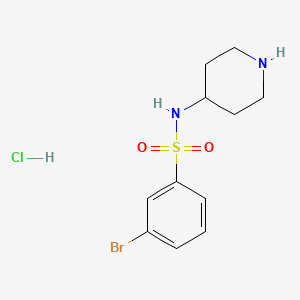
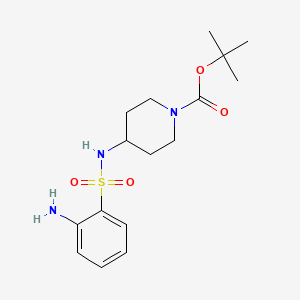
![tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027160.png)
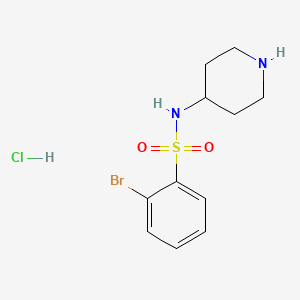
![tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027165.png)
![tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027167.png)
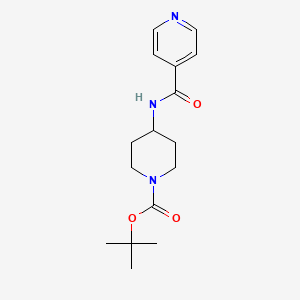
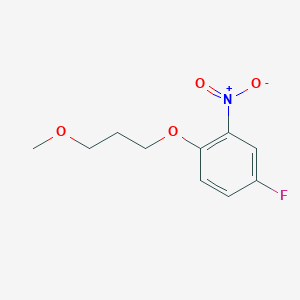
![Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3027174.png)
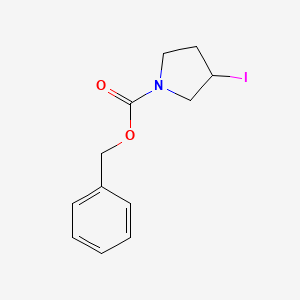
![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)
